molecular formula C10H14ClNS B6285181 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride CAS No. 24187-67-5

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride

Cat. No.: B6285181
CAS No.: 24187-67-5
M. Wt: 215.7
InChI Key:
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Description

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride is a chemical compound with the molecular formula C10H14ClNS It is a derivative of benzothiazepine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

24187-67-5

Molecular Formula

C10H14ClNS

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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